Flupirtine maleate is a centrally acting, non-opioid analgesic drug with a unique chemical structure and pharmacological profile []. It is a pyridine derivative and is classified as a selective neuronal potassium channel opener. In scientific research, Flupirtine maleate is used as a tool to investigate pain pathways, neuronal excitability, and neuroprotection [].
Flupirtine maleate is a pharmaceutical compound primarily recognized for its analgesic properties. It is a non-opioid pain reliever that acts as a selective neuronal potassium channel opener, providing a unique mechanism of action compared to traditional analgesics. This compound is particularly utilized in the management of acute and chronic pain, including conditions such as fibromyalgia and neuropathic pain.
Flupirtine maleate was first introduced in the 1980s and has been marketed under various names. It is synthesized from pyridine derivatives, specifically starting from 2-amino-3-nitro-6-chloropyridine, which undergoes several chemical transformations to yield the final product.
Flupirtine maleate belongs to the class of compounds known as analgesics and antipyretics. It is classified as a non-opioid analgesic due to its distinct mechanism of action that does not involve opioid receptors.
The synthesis of flupirtine maleate involves multiple steps, primarily starting with 2-amino-3-nitro-6-chloropyridine. The general synthetic route includes:
Flupirtine maleate has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its pharmacological activity. The molecular formula for flupirtine maleate is CHNO•CHO, indicating the presence of both the flupirtine moiety and the maleate salt.
Key structural data includes:
The chemical reactions involved in the synthesis of flupirtine maleate include:
Each step requires careful control of temperature, pressure, and reactant ratios to optimize yield and minimize impurities .
Flupirtine maleate exerts its analgesic effects primarily through the modulation of neuronal potassium channels (specifically KCNQ channels). By opening these channels, it enhances potassium ion efflux, leading to hyperpolarization of neuronal membranes, which reduces excitability and pain transmission.
Research indicates that flupirtine's action on potassium channels results in decreased release of excitatory neurotransmitters, thereby contributing to its pain-relieving effects .
Relevant analytical techniques such as high-performance liquid chromatography have been employed for quality control and purity assessment during production .
Flupirtine maleate has significant applications in medical science:
Flupirtine maleate, first synthesized in Germany in the 1980s by Chemiewerk Homburg (later Degussa Pharma Group), was developed as a structurally novel analgesic to address limitations of existing opioid and nonsteroidal anti-inflammatory drugs (NSAIDs). It received European approval in 1984 under the brand name Katadolon and became widely available as a generic after patent expiration [3] [9]. Unlike conventional analgesics, flupirtine belongs to the triaminopyridine chemical class and was initially classified as a centrally acting, non-opioid analgesic. Its unique mechanism of action involves dual modulation of neuronal excitability: activation of neuronal potassium channels (Kv7 subtypes) and indirect antagonism of N-methyl-D-aspartate (NMDA) receptors [1] [5] [8]. This dual activity underpins its designation as a Selective Neuronal Potassium Channel Opener (SNEPCO), which stabilizes resting membrane potential via hyperpolarization, reducing nociceptive signal transmission [1] [5]. Pharmacologically, it exhibits analgesic efficacy comparable to weak opioids (e.g., tramadol) and NSAIDs (e.g., diclofenac) in acute and chronic pain states, with additional muscle relaxant properties validated in postoperative, musculoskeletal, and neuropathic pain models [4] [10].
Table 1: Key Developmental Milestones of Flupirtine Maleate
Year | Event | Significance |
---|---|---|
1980s | Synthesis by Chemiewerk Homburg | First triaminopyridine analgesic with a novel mechanism |
1984 | Market launch in Europe (Katadolon®) | First approved non-opioid, non-NSAID central analgesic |
2008 | Investigational New Drug (IND) status for ophthalmic uses (USA) | Exploration for retinitis pigmentosa treatment |
2010 | Phase II trials for fibromyalgia initiated | Leveraging Kv7 channel modulation for chronic pain |
2018 | EMA withdrawal of marketing authorizations | Restricted use due to hepatotoxicity concerns |
Flupirtine maleate has the chemical name ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate (2Z)-but-2-enedioate. Its molecular formula is C₁₉H₂₁FN₄O₆, with a molecular weight of 420.40 g/mol [6] [7] [9]. Structurally, it consists of:
The compound's crystallographic properties include a monoclinic lattice system, with the maleate ion facilitating hydrogen bonding via carboxylic acid groups. Spectroscopic characterization reveals distinct signatures:
Table 2: Structural and Nomenclature Data
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁FN₄O₆ |
Molar Mass | 420.40 g/mol |
CAS Number | 75507-68-5 |
IUPAC Name | Ethyl N-(2-amino-6-{[(4-fluorophenyl)methyl]amino}pyridin-3-yl)carbamate (2Z)-but-2-enedioate |
Key Functional Groups | Triaminopyridine, carbamate ester, 4-fluorobenzylamine, maleate ion |
Flupirtine maleate’s regulatory journey reflects evolving risk-benefit assessments. Initially approved in 11 European countries (e.g., Germany, Italy, Poland), it was indicated for acute and chronic pain of musculoskeletal, postoperative, or cancer-related origin [3] [4]. In 2013, the European Medicines Agency (EMA) restricted use to acute pain (maximum 2 weeks) due to hepatotoxicity risks, culminating in a 2018 withdrawal of marketing authorizations after post-restriction safety violations [3]. Notably, it remains unapproved in the United States, Canada, and Japan, though Phase II trials for fibromyalgia (NCT01676246) explored its analgesic potential [5] [10].
Ethnopharmacologically, flupirtine gained prominence in European and Indian traditional pain management as an alternative for patients intolerant to NSAIDs or opioids. Its muscle relaxant properties made it particularly relevant in culturally salient conditions like Volkskrankheit (German: "people's disease") back pain, where it was integrated into multimodal physiotherapy regimens [1] [4]. Research continues into its neuroprotective applications—e.g., Creutzfeldt-Jakob disease and retinitis pigmentosa—leveraging its Kv7 channel activation to mitigate neuronal hyperexcitability in neurodegenerative pathways [3] [8].
Table 3: Global Regulatory Status and Research Applications
Region | Status | Key Indications (Historical/Investigational) |
---|---|---|
European Union | Marketing authorization withdrawn (2018) | Acute/chronic pain, muscle tension |
United States | Not approved; Phase II trials completed | Fibromyalgia, retinitis pigmentosa |
India | Approved (e.g., Ketadol®) | Postoperative pain, cancer pain, dysmenorrhea |
Research Focus | Neuroprotection | Creutzfeldt-Jakob, Alzheimer’s, multiple sclerosis |
Table 4: Alternative Nomenclature and Brand Names
Designation Type | Names |
---|---|
Chemical Names | Flupirtine maleate; Ethyl carbamate derivative |
Brand Names | Katadolon®, Trancolong®, Efiret®, Flupirtin, Metanor |
Research Codes | D-9998; SIH-376 (StressMarq) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7